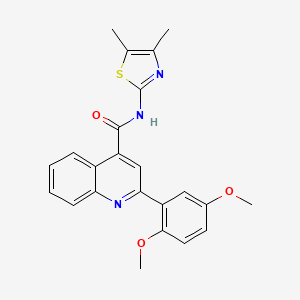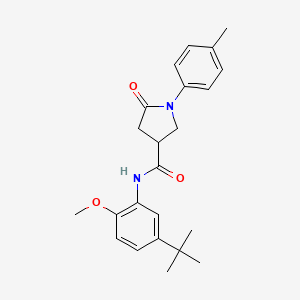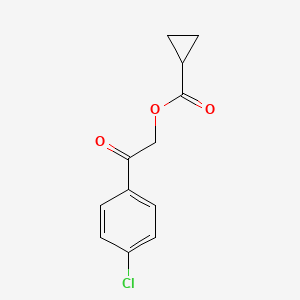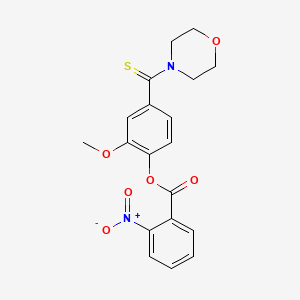![molecular formula C18H24N4OS B6117415 N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets the protein tyrosine kinase (PTK) known as Itk. Itk is a key regulator of T-cell activation and is involved in various signaling pathways that control immune responses. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune diseases and cancer.
Mecanismo De Acción
Itk is a non-receptor tyrosine kinase that is predominantly expressed in T-cells and is involved in the regulation of T-cell activation and differentiation. Itk is activated by the T-cell receptor (TCR) and various co-stimulatory molecules, leading to the activation of downstream signaling pathways that control T-cell activation and cytokine production. N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide selectively binds to the ATP-binding site of Itk and inhibits its activity, leading to the suppression of T-cell activation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against Itk in vitro, with an IC50 value of 1.1 nM. In vivo studies have demonstrated that this compound effectively suppresses T-cell activation and cytokine production in various animal models of autoimmune diseases and cancer. This compound has also been shown to have good pharmacokinetic properties and oral bioavailability in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The selective inhibition of Itk by N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide makes it a valuable tool for studying the role of Itk in T-cell activation and immune responses. This compound can be used to investigate the effects of Itk inhibition on various signaling pathways and cytokine production in vitro and in vivo. However, the lack of selectivity for other kinases may limit its use in certain experimental settings.
Direcciones Futuras
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune diseases and cancer. Further studies are needed to evaluate its safety and efficacy in clinical trials. In addition, the development of more selective Itk inhibitors may provide valuable tools for studying the role of Itk in immune responses and for the treatment of immune-related diseases. Furthermore, the combination of this compound with other therapeutic agents may enhance its antitumor activity and improve treatment outcomes for cancer patients.
Métodos De Síntesis
The synthesis of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide involves several steps, including the preparation of key intermediates and the coupling of the pyridine and thienyl moieties. The process has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide has been extensively studied in preclinical models of autoimmune diseases and cancer. In vitro and in vivo experiments have shown that this compound selectively inhibits Itk activity and suppresses T-cell activation, resulting in reduced inflammation and immune responses. This compound has also been shown to have antitumor activity in various cancer cell lines and xenograft models.
Propiedades
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-21-8-10-22(11-9-21)18-16(3-2-7-19-18)13-20-17(23)5-4-15-6-12-24-14-15/h2-3,6-7,12,14H,4-5,8-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVVEJJMPOTAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6117338.png)

![1-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6117365.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6117375.png)

![[5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117389.png)
![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)

![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)
![N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117404.png)

![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6117420.png)
